2-Chloro-6-(2-methoxyethoxy)-quinoline 2-Chloro-6-(2-methoxyethoxy)-quinoline
Brand Name: Vulcanchem
CAS No.: 1663475-45-3
VCID: VC2765532
InChI: InChI=1S/C12H12ClNO2/c1-15-6-7-16-10-3-4-11-9(8-10)2-5-12(13)14-11/h2-5,8H,6-7H2,1H3
SMILES: COCCOC1=CC2=C(C=C1)N=C(C=C2)Cl
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68 g/mol

2-Chloro-6-(2-methoxyethoxy)-quinoline

CAS No.: 1663475-45-3

Cat. No.: VC2765532

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(2-methoxyethoxy)-quinoline - 1663475-45-3

Specification

CAS No. 1663475-45-3
Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
IUPAC Name 2-chloro-6-(2-methoxyethoxy)quinoline
Standard InChI InChI=1S/C12H12ClNO2/c1-15-6-7-16-10-3-4-11-9(8-10)2-5-12(13)14-11/h2-5,8H,6-7H2,1H3
Standard InChI Key UHIHLUNRWYWTQA-UHFFFAOYSA-N
SMILES COCCOC1=CC2=C(C=C1)N=C(C=C2)Cl
Canonical SMILES COCCOC1=CC2=C(C=C1)N=C(C=C2)Cl

Introduction

Chemical Identity and Structure

2-Chloro-6-(2-methoxyethoxy)-quinoline is characterized by a bicyclic structure with a chlorine atom at position 2 and a 2-methoxyethoxy group at position 6 of the quinoline scaffold. The compound's core structure consists of a benzene ring fused to a pyridine ring, forming the quintessential quinoline skeleton that serves as the foundation for numerous biologically active compounds .

Basic Identification Data

The compound is registered in chemical databases with the following identifiers:

ParameterValue
IUPAC Name2-chloro-6-(2-methoxyethoxy)quinoline
CAS Number1663475-45-3
Molecular FormulaC₁₂H₁₂ClNO₂
Molecular Weight237.68 g/mol
PubChem CID122495058

Structural Representation

The molecular structure of 2-chloro-6-(2-methoxyethoxy)quinoline features a characteristic quinoline scaffold with specific substituents. The chlorine atom at position 2 is attached to the pyridine portion of the quinoline ring system, while the 2-methoxyethoxy substituent is positioned at carbon 6 in the benzene portion of the structure . This arrangement confers particular chemical and physical properties that distinguish it from other quinoline derivatives.

Chemical Identifiers

For computational and database purposes, the compound is represented by several standardized chemical identifiers:

Identifier TypeCode
InChIInChI=1S/C12H12ClNO2/c1-15-6-7-16-10-3-4-11-9(8-10)2-5-12(13)14-11/h2-5,8H,6-7H2,1H3
InChIKeyUHIHLUNRWYWTQA-UHFFFAOYSA-N
SMILESCOCCOC1=CC2=C(C=C1)N=C(C=C2)Cl

These identifiers enable precise identification and retrieval of information about the compound from chemical databases and literature sources .

Physical and Chemical Properties

The physical and chemical properties of 2-chloro-6-(2-methoxyethoxy)-quinoline significantly influence its behavior in various environments and its potential applications in research and industry.

Physical Properties

While specific experimental physical property data for 2-chloro-6-(2-methoxyethoxy)-quinoline is limited in the available literature, properties can be inferred based on its structure and comparison with similar quinoline derivatives:

PropertyDescription
AppearanceLikely a crystalline solid at room temperature
SolubilityExpected to be soluble in organic solvents like ethanol, dimethyl sulfoxide, and dichloromethane; limited solubility in water
StabilityModerately stable under normal conditions; sensitive to strong oxidizing agents

Chemical Reactivity

The chemical reactivity of 2-chloro-6-(2-methoxyethoxy)-quinoline is primarily determined by its functional groups:

  • The chlorine atom at position 2 is susceptible to nucleophilic aromatic substitution reactions, making it a potential site for further modification.

  • The 2-methoxyethoxy group at position 6 contributes to the compound's polarity and can participate in hydrogen bonding.

  • The quinoline nitrogen can act as a weak base and may participate in coordination with metal ions.

These reactive features make the compound suitable for various chemical transformations, potentially leading to diverse derivatives with modified properties.

Structural Relationships and Analogs

2-Chloro-6-(2-methoxyethoxy)-quinoline belongs to a larger family of substituted quinolines, and understanding its relationship to similar compounds provides context for its properties and potential applications.

Related Quinoline Derivatives

Several structurally related compounds appear in the literature:

CompoundRelationship to 2-Chloro-6-(2-methoxyethoxy)-quinoline
2-Chloro-6-methoxyquinolineDiffers by having a methoxy group instead of 2-methoxyethoxy at position 6
2-Chloro-6-hydroxyquinolinePrecursor compound with a hydroxyl group at position 6
4-Chloro-6,7-bis(2-methoxyethoxy)quinolineRelated compound with chloro substitution at position 4 and two 2-methoxyethoxy groups at positions 6 and 7
4-Chloro-6-(2-methoxyethoxy)quinazolineSimilar structure based on quinazoline rather than quinoline scaffold

Structure-Activity Relationships

The positioning of substituents on the quinoline core significantly influences the compounds' properties:

  • Position 2 substitution: The chlorine atom at position 2 enhances reactivity toward nucleophilic substitution, which is important for further derivatization.

  • Position 6 substitution: The 2-methoxyethoxy group at position 6 likely impacts:

    • Solubility profile (increasing solubility in organic solvents)

    • Electronic distribution across the ring system

    • Potential for hydrogen bonding interactions with biological targets

  • Quinoline core: The basic quinoline structure contributes to:

    • Planarity and aromaticity

    • Potential for π-stacking interactions

    • Weak basicity of the nitrogen atom, which may influence biological activity

Analytical Characterization

The identification and quality control of 2-chloro-6-(2-methoxyethoxy)-quinoline typically rely on several analytical techniques.

Spectroscopic Methods

Standard analytical methods for characterizing this compound would likely include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would show characteristic signals for:

      • Aromatic protons of the quinoline ring

      • Methoxy protons (singlet, approximately 3H)

      • Methylene protons of the 2-methoxyethoxy group (two sets of signals, each integrating to 2H)

  • Mass Spectrometry:

    • Would show molecular ion peak at m/z 237 (corresponding to molecular weight)

    • Characteristic fragmentation pattern including loss of the 2-methoxyethoxy group

  • Infrared Spectroscopy:

    • Expected to show characteristic bands for:

      • C-O stretching (approximately 1250-1100 cm⁻¹)

      • C=N stretching (approximately 1590-1570 cm⁻¹)

      • C-Cl stretching (approximately 750-700 cm⁻¹)

Chromatographic Methods

For purity assessment and isolation:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis and purity determination.

  • Thin-Layer Chromatography (TLC): Valuable for monitoring reactions and preliminary purity assessment.

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